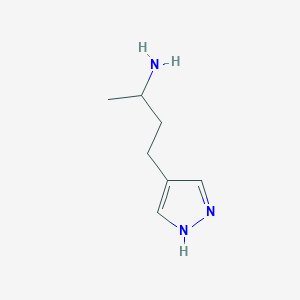
4-(1H-pyrazol-4-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Pyrazol-4-yl)butan-2-amine is a chemical compound with the molecular formula C7H13N3 It features a pyrazole ring attached to a butan-2-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine typically involves the reaction of pyrazole with a suitable butan-2-amine precursor. One common method is the Buchwald-Hartwig amination, where pyrazole derivatives are reacted with butan-2-amine in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-Pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Pyrazol-4-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound may bind to the active site of the enzyme, preventing its activity and thereby exerting its effects.
Comparación Con Compuestos Similares
- 4-(1H-Pyrazol-1-yl)butan-2-amine
- 1-Methyl-1H-pyrazol-4-amine
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
Comparison: 4-(1H-Pyrazol-4-yl)butan-2-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butan-2-amine chain. This structure imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. For instance, the position of the amine group can significantly influence the compound’s ability to participate in specific reactions or interact with biological targets .
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
4-(1H-pyrazol-4-yl)butan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)2-3-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) |
Clave InChI |
PUBBQWAEJCZDLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CNN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


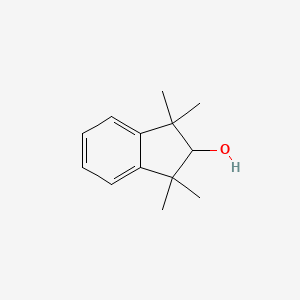
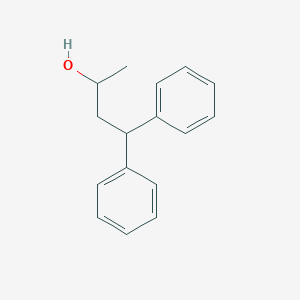
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
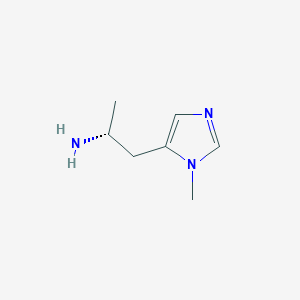
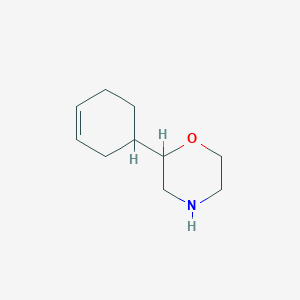
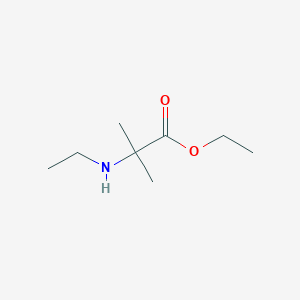

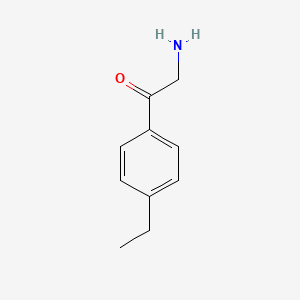
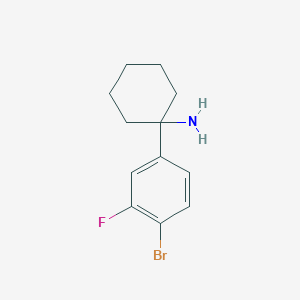
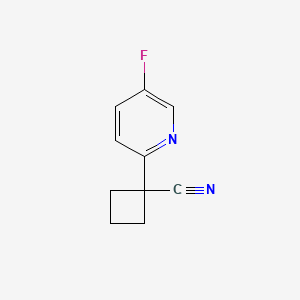

![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
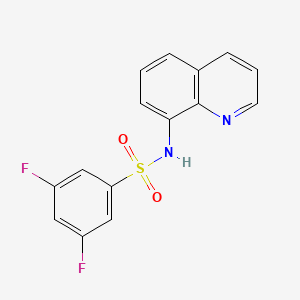
![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
